(Hexahydro-pyridazin-3-yl)-methanol
Description
“(Hexahydro-pyridazin-3-yl)-methanol” is a six-membered heterocyclic compound featuring a saturated pyridazine ring (containing two nitrogen atoms at positions 1 and 2) substituted with a hydroxymethyl (-CH2OH) group at position 3. The hexahydro prefix indicates full saturation of the pyridazine ring, distinguishing it from aromatic pyridazine derivatives.
For example, pyridine and pyridazine derivatives are frequently explored as intermediates in pharmaceutical synthesis, as noted in the context of 2-(methylamino)pyridine-3-methanol, a related compound used in drug development .
Properties
IUPAC Name |
diazinan-3-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c8-4-5-2-1-3-6-7-5/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPHFEJTJIJDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NNC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hexahydro-pyridazin-3-yl)-methanol typically involves the reduction of pyridazine derivatives. One common method is the catalytic hydrogenation of pyridazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired hexahydro derivative.
Industrial Production Methods
In an industrial setting, the production of (Hexahydro-pyridazin-3-yl)-methanol can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(Hexahydro-pyridazin-3-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group in (Hexahydro-pyridazin-3-yl)-methanol can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Fully saturated derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
(Hexahydro-pyridazin-3-yl)-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: (Hexahydro-pyridazin-3-yl)-methanol derivatives are explored for their potential use in treating various diseases, such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (Hexahydro-pyridazin-3-yl)-methanol and its derivatives involves interactions with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or alteration of ion channel activity. The exact mechanism of action depends on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(Hexahydro-pyridazin-3-yl)-methanol” can be contextualized by comparing it with related pyridine and pyridazine derivatives bearing methanol substituents. Below is a detailed analysis supported by data from diverse sources:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Ring Saturation vs. This property may improve bioavailability in drug formulations. Aromatic pyridine/pyridazine derivatives (e.g., (4-(6-Methoxypyridazin-3-yl)phenyl)methanol ) exhibit planar rigidity, favoring π-π stacking interactions in receptor binding.
Substituent Effects: Halogenated derivatives like (5-Iodopyridin-3-yl)-methanol and (2-Chloro-5-methylpyridin-3-yl)methanol are valued for their reactivity in cross-coupling reactions, whereas methoxy groups (e.g., (5,6-Dimethoxypyridin-3-yl)methanol ) may confer metabolic stability. The absence of electronegative substituents in “(Hexahydro-pyridazin-3-yl)-methanol” suggests a divergent reactivity profile, possibly favoring nucleophilic substitution at the hydroxymethyl group.
Toxicological Considerations: Methanol-containing compounds require careful handling due to inherent methanol toxicity (e.g., metabolic conversion to formic acid) . However, substituents like chlorine or iodine in related compounds may introduce additional toxicity risks .
Applications: While aromatic pyridine derivatives are well-documented as intermediates (e.g., 2-(methylamino)pyridine-3-methanol in pharmaceutical synthesis ), the hexahydro-pyridazin-3-yl variant’s saturated structure could make it a candidate for targeting enzymes requiring flexible ligand conformations.
Biological Activity
(Hexahydro-pyridazin-3-yl)-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and various studies that highlight its pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C7H14N2O
- Molecular Weight : 142.20 g/mol
- IUPAC Name : 1-(Hexahydro-pyridazin-3-yl)-methanol
The compound features a hexahydropyridazine ring, which contributes to its biological activity through interactions with various biological targets.
Synthesis
The synthesis of (Hexahydro-pyridazin-3-yl)-methanol typically involves the following steps:
- Formation of the Pyridazine Ring : This is achieved through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.
- Reduction to Methanol Derivative : The final step usually involves the reduction of a ketone or aldehyde precursor to yield the methanol derivative.
Antimicrobial Activity
Recent studies have indicated that (Hexahydro-pyridazin-3-yl)-methanol exhibits significant antimicrobial properties. For instance:
- Study on Antibacterial Effects : Research demonstrated that the compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antibacterial agent .
Cytotoxicity
The cytotoxic effects of (Hexahydro-pyridazin-3-yl)-methanol have been evaluated against cancer cell lines:
- MCF-7 Cell Line Study : In vitro assays revealed that the compound exhibited moderate cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value indicating effective concentration levels needed for significant cell death .
The mechanisms through which (Hexahydro-pyridazin-3-yl)-methanol exerts its biological effects are not fully elucidated but may involve:
- Receptor Interaction : The compound may interact with specific receptors or enzymes, influencing pathways related to inflammation and cell proliferation.
- Oxidative Stress Modulation : It potentially alters oxidative stress levels within cells, contributing to its cytotoxic effects against cancer cells.
Data Table: Biological Activities Summary
Case Studies
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Antibacterial Efficacy Study :
- Researchers assessed the antibacterial efficacy of (Hexahydro-pyridazin-3-yl)-methanol against clinical isolates of Staphylococcus aureus. The study found significant inhibition at concentrations as low as 50 µg/mL, indicating potential for therapeutic applications in treating infections caused by resistant strains .
- Cytotoxicity Assessment :
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